Edetate sodium

Vue d'ensemble

Description

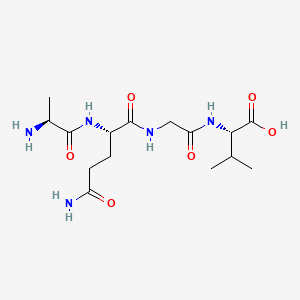

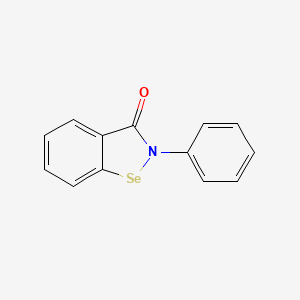

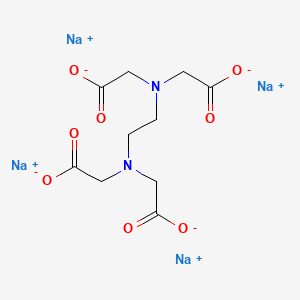

Edetate Sodium, also known as Sodium edetate or EDTA sodium, is a chelating agent that sequesters a variety of polyvalent cations such as CALCIUM . It is used in pharmaceutical manufacturing and as a food additive . It has the molecular formula C10H12N2O8Na4 .

Synthesis Analysis

Edetate Sodium is synthesized on an industrial scale from ethylenediamine, formaldehyde, and a source of cyanide such as HCN or NaCN . The sodium salt of EDTA forms first in both processes .Molecular Structure Analysis

The molecular composition of Edetate Sodium consists of multiple oxygen molecules, which function to donate electrons and form coordination complexes with metal ions . The IUPAC name for Edetate Sodium is tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate .Chemical Reactions Analysis

Edetate Sodium forms chelates with divalent and trivalent ions such as magnesium, zinc, and calcium . The chelate is excreted in the urine, reducing concentrations of these ions in the blood .Physical And Chemical Properties Analysis

Edetate Sodium is a white solid that is highly soluble in water . It has a molecular weight of 380.17 g/mol . The stability of the metal—edetate complex is dependent on the metal ion involved and the pH .Applications De Recherche Scientifique

Edetate Sodium, also known as Ethylenediaminetetraacetic acid (EDTA), is an aminopolycarboxylic acid that is widely used in various scientific fields due to its ability to bind to metal ions, forming water-soluble complexes . Here are a couple of its applications:

-

Nutritional Purposes

- Application : Ferric Sodium EDTA is used as a source of iron added for nutritional purposes to foods for the general population (including food supplements) and to foods for particular nutritional uses .

- Method : The combined exposure to EDTA in the proposed applications amounts to 8.6 mg/kg bw/day (children) and 4.2 mg/kg bw/day (adults) on average and to 9.5 mg/kg bw/day and 4.8 mg/kg bw/day respectively at the 95th percentile .

- Results : From two 90-day rat studies, a NOAEL of 250 mg ferric sodium EDTA/kg bw/day was derived .

-

Textiles and Paper Industry

- Application : In the textile industry, EDTA is used to sequester (bind or confine) metal ions in aqueous solution. It prevents metal ion impurities from modifying colors of dyed products .

- Results : The results or outcomes obtained would also vary depending on the specific objectives and parameters of the textile production process .

-

Food and Beverage Industry

- Application : EDTA is added to certain foods and beverages to help them keep their color and flavor . It is sometimes added to sodas, canned fruits and vegetables, non-nutritive sweeteners, and condiments such as mayonnaise and salad dressings .

- Results : The FDA says EDTA is considered safe for use in foods in the U.S .

-

Pharmaceutical Formulations

- Application : Disodium edetate is used in topical, oral, ophthalmic and parenteral pharmaceutical formulations as well as in cosmetic and food products as a chelating and sequestering agent of heavy metal cations .

- Method : The typical concentrations are between 0.005 and 0.1% w/v . Chelation and sequestration of metal cations helps to stabilize, clarify and protect a formulation in many different ways .

- Results : Edetate enhances the action of preservatives and stabilizes antioxidants; stabilizes and protects polymeric thickeners, colorants, flavors and fragrances; and prolongs action of antioxidants such as Tocopherol and ascorbate, for instance, in fats and oils .

-

Medical Treatment

- Application : EDTA is used to lower blood levels of calcium when they have become dangerously high . It is also used to control heart rhythm disturbances caused by a heart medication called digitalis (digoxin, Lanoxin) .

- Results : The results or outcomes obtained would also vary depending on the specific objectives and parameters of the medical treatment .

-

Water Treatment

- Application : EDTA is used in water treatment applications. Its strong chelating properties make it particularly effective at binding with metal ions, thus preventing them from interacting with other elements or compounds .

- Results : The results or outcomes obtained would also vary depending on the specific objectives and parameters of the water treatment process .

-

Cosmetics

- Application : Disodium EDTA is used in cosmetic formulations as a chelating agent . It helps to improve the stability and performance of personal care products by binding with metal ions present in the formulation or packaging .

- Method : The typical concentrations are between 0.005 and 0.1% w/v . Chelation and sequestration of metal cations helps to stabilize, clarify and protect a formulation in many different ways .

- Results : For instance, Edetate enhances the action of preservatives and stabilizes antioxidants; stabilizes and protects polymeric thickeners, colorants, flavors and fragrances .

-

Analytical Chemistry

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.4Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUXEKPTXMALOB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | TETRASODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026350 | |

| Record name | Ethylenediaminetetraacetic acid tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS CRYSTALLINE POWDER. | |

| Record name | TETRASODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 100-110 | |

| Record name | TETRASODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.7 | |

| Record name | TETRASODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Edetate Sodium | |

CAS RN |

64-02-8, 139-33-3 | |

| Record name | Edetate Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edetate sodium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13404 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethylenediaminetetraacetic acid tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium dihydrogen ethylenediaminetetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrasodium ethylenediaminetetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP1J8420LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRASODIUM ETHYLENEDIAMINETETRAACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.